Vhl-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

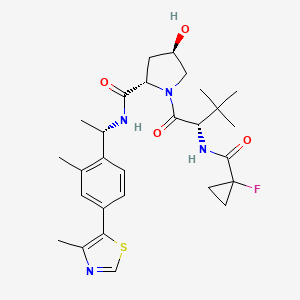

特性

分子式 |

C28H37FN4O4S |

|---|---|

分子量 |

544.7 g/mol |

IUPAC名 |

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1 |

InChIキー |

NBHYPBDUODSQHJ-DTPUHQDNSA-N |

異性体SMILES |

CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |

正規SMILES |

CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Vhl-IN-1 in HIF-1α Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Vhl-IN-1, a potent small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its critical role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This document details the underlying molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The VHL/HIF-1α Axis

Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This process is primarily regulated by the VHL tumor suppressor protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[1][2][3]

In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind to HIF-1α, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).[4]

This compound: A Potent VHL Inhibitor

This compound (also referred to as compound 30) is a highly potent and specific small molecule inhibitor of the VHL protein. It is designed to disrupt the protein-protein interaction between VHL and hydroxylated HIF-1α. By competitively binding to the HIF-1α binding pocket on VHL, this compound effectively mimics a state of hypoxia by preventing the degradation of HIF-1α, even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-1α, and subsequent activation of its downstream transcriptional program.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the VHL/HIF-1α interaction. This prevents the E3 ligase complex from ubiquitinating HIF-1α, leading to its stabilization and accumulation in the cell.

Quantitative Data

The potency of this compound and related compounds in stabilizing HIF-1α has been quantified through various biochemical and cellular assays.

Binding Affinity and Cellular Potency

| Compound | Method | Parameter | Value | Reference |

| This compound (Compound 30) | Fluorescence Polarization | Kd | < 40 nM | |

| This compound (Compound 30) | Surface Plasmon Resonance | Kd | < 40 nM | |

| VH298 | Isothermal Titration Calorimetry (ITC) | Kd | 90 nM | |

| VH298 | Competitive Fluorescence Polarization | Kd | 80 nM |

Cellular HIF-1α Stabilization

Dose-dependent treatment of HeLa cells with this compound (compound 30) demonstrates a significant accumulation of both total HIF-1α and hydroxylated HIF-1α (HIF-1α-OH) after 1 hour of treatment, with superior potency compared to the related inhibitor VH298.

| Compound | Concentration (µM) | HIF-1α Accumulation (Normalized) | HIF-1α-OH Accumulation (Normalized) | Reference |

| This compound (30) | 1 | + | + | |

| 5 | ++ | ++ | ||

| 25 | +++ | +++ | ||

| 50 | ++++ | ++++ | ||

| VH298 | 50 | 100% | 100% |

Note: '+' indicates a qualitative increase observed in immunoblots. '++++' for this compound at 50 µM indicates a stronger response than VH298 at the same concentration.

Upregulation of HIF-1 Target Genes

Treatment with VHL inhibitors leads to the transcriptional activation of HIF-1 target genes. The table below summarizes the effect of VH298 on the mRNA levels of key target genes. This compound is reported to have superior cellular potency.

| Cell Line | Gene | Treatment (VH298) | Fold Increase (mRNA) | Reference |

| HFF | CA9 | 100 µM | ~15 | |

| GLUT1 | 25 µM | ~4 | ||

| HeLa | CA9 | 150 µM | ~8 | |

| GLUT1 | 150 µM | ~3 | ||

| U2OS | CA9 | 150 µM | ~10 | |

| GLUT1 | 150 µM | ~2.5 | ||

| RCC4-HA-VHL | EPO | 150 µM | 2.5 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

Western Blotting for HIF-1α Stabilization

This protocol is for detecting the accumulation of HIF-1α in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α

This protocol is used to demonstrate that this compound disrupts the interaction between VHL and HIF-1α.

Materials:

-

Cells co-expressing tagged VHL and HIF-1α (or endogenous proteins)

-

This compound

-

Co-IP lysis buffer

-

Antibody against one of the proteins (e.g., anti-VHL)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-protein complex.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-HIF-1α) to detect the co-precipitated protein. A reduced amount of co-precipitated HIF-1α in the this compound treated sample indicates disruption of the interaction.

HIF-1α Luciferase Reporter Assay

This assay quantifies the transcriptional activity of HIF-1α.

Materials:

-

Cells stably or transiently transfected with a luciferase reporter plasmid containing HREs.

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection and Treatment: Transfect cells with the HRE-luciferase reporter plasmid. Treat the transfected cells with a dose-range of this compound.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescent signal using a luminometer. An increase in luminescence indicates enhanced HIF-1 transcriptional activity.

Signaling Pathways and Logical Relationships

The VHL-HIF-1α signaling pathway is a central regulator of the cellular response to oxygen. This compound directly targets this pathway to induce a hypoxic response.

Conclusion

This compound is a powerful chemical probe for studying the VHL-HIF-1α signaling axis. Its ability to potently and specifically inhibit the VHL-mediated degradation of HIF-1α allows for the precise dissection of the downstream consequences of HIF-1α stabilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting this critical pathway in diseases such as cancer and ischemia. The continued development of VHL inhibitors like this compound holds significant promise for novel therapeutic interventions.

References

- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF and GLUT1 are highly heritable, inversely correlated and affected by dietary fat intake: Consequences for cognitive function in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

Vhl-IN-1: A Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vhl-IN-1, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore its mechanism of action, its profound effects on gene expression, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Core Mechanism of Action: Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α)

This compound is a small molecule inhibitor that specifically targets the von Hippel-Lindau (VHL) protein, a critical component of an E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), the VHL protein complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor. This binding event tags HIF-1α for ubiquitination and subsequent degradation by the proteasome.[2][3] This process ensures that HIF-1α levels remain low when oxygen is plentiful.

However, in the presence of this compound, the inhibitory action on VHL prevents the degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[1][4] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.

The primary consequence of this compound activity is the induction of a hypoxic gene expression signature, mimicking the cellular response to low oxygen environments. This has significant implications for various physiological and pathological processes, including angiogenesis, cell proliferation, and metabolism.

VHL's HIF-Independent Functions

While the regulation of HIF-1α is a primary function, the VHL protein also participates in several HIF-independent cellular processes. These functions are also presumably disrupted by this compound. VHL has been shown to play roles in:

-

Cell Cycle Control: VHL can target Cyclin D1 for degradation, a key protein involved in cell cycle progression. Inhibition of VHL could therefore lead to increased Cyclin D1 levels and altered cell cycle dynamics.

-

Glucose Metabolism: VHL can promote the ubiquitination and degradation of the glucose transporter GLUT1, thereby regulating glucose uptake.

-

Extracellular Matrix Maintenance: The VHL protein is important for the formation of the extracellular matrix.

-

Regulation of Autophagy: VHL can target microtubule-associated protein 1 light chain 3B (MAP1LC3B) to downregulate autophagy.

Signaling Pathways Affected by this compound

The stabilization of HIF-1α by this compound initiates a cascade of downstream signaling events. The primary pathway affected is the HIF-1 signaling pathway, which leads to the expression of numerous genes crucial for adaptation to hypoxia.

Quantitative Effects on Gene Expression

The following table summarizes the anticipated quantitative changes in the expression of key HIF-1α target genes following treatment with this compound. The data presented here is a representative summary based on the known function of VHL inhibitors. Actual results will vary depending on the cell type, experimental conditions, and concentration of this compound used.

| Target Gene | Function | Expected Change in Expression with this compound |

| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis, vascular permeability | Significant Upregulation |

| PDGF (Platelet-Derived Growth Factor) | Angiogenesis, cell growth | Upregulation |

| GLUT1 (Glucose Transporter 1) | Glucose uptake | Upregulation |

| LDHA (Lactate Dehydrogenase A) | Glycolysis | Upregulation |

| EPO (Erythropoietin) | Erythropoiesis | Upregulation |

| Cyclin D1 | Cell cycle progression | Upregulation (HIF-independent effect) |

Experimental Protocols

To investigate the effects of this compound on gene expression, a series of standard molecular biology techniques are employed.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human renal clear cell carcinoma cell lines like 786-O, which are VHL-deficient, or cell lines with wild-type VHL) in appropriate culture dishes at a suitable density.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 6, 12, 24 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the mRNA levels of specific target genes.

-

RNA Isolation: Lyse the treated cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers for the target genes (e.g., VEGF, PDGF) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Western Blotting

This technique is used to detect changes in protein levels, such as the stabilization of HIF-1α.

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HIF-1α, anti-VEGF, anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Conclusion

This compound is a valuable research tool for studying the consequences of VHL inhibition and HIF-1α stabilization. Its ability to induce a hypoxic gene expression profile provides a powerful means to investigate the roles of these pathways in various biological and pathological contexts. The experimental protocols outlined in this guide provide a framework for researchers to explore the detailed effects of this compound on gene and protein expression in their specific systems of interest. A thorough understanding of its mechanism of action is crucial for the development of novel therapeutic strategies targeting the VHL-HIF axis in diseases such as cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 3. Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are VHL inhibitors and how do they work? [synapse.patsnap.com]

Vhl-IN-1: A Technical Guide to Studying Hypoxia-Inducible Factors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vhl-IN-1, a representative small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, for the study of hypoxia-inducible factors (HIFs). This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for utilizing this compound as a tool to investigate the HIF signaling pathway. For the purposes of this guide, we will focus on the well-characterized VHL inhibitors VH032 and VH298 as exemplary compounds representative of "this compound".

Introduction to the VHL-HIF Signaling Pathway

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B, Elongin C, Cullin 2, and Rbx1, polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome. This process prevents the accumulation of HIF-α and the subsequent transcription of hypoxia-responsive genes.

In hypoxic (low oxygen) conditions, the PHD enzymes are inactive, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing cellular adaptation to low oxygen environments.

Dysregulation of the VHL-HIF pathway is a hallmark of various pathologies, including cancer. Small molecule inhibitors that disrupt the VHL/HIF-α interaction, such as VH032 and VH298, are invaluable research tools to study the downstream effects of HIF stabilization in a controlled and oxygen-independent manner.[1][2]

Mechanism of Action of VHL Inhibitors

VHL inhibitors like VH032 and VH298 are designed to competitively bind to the pocket in VHL that normally recognizes hydroxylated HIF-α.[3] By occupying this site, the inhibitors prevent the interaction between VHL and HIF-α, thereby inhibiting the polyubiquitination and subsequent proteasomal degradation of HIF-α. This leads to the stabilization and accumulation of HIF-α even under normoxic conditions, mimicking a hypoxic state and activating the transcription of HIF target genes.[1][2]

Figure 1: Simplified signaling pathway illustrating the mechanism of VHL inhibitors.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of VH032 and VH298 from various in vitro assays.

Table 1: Biochemical Assay Data for VHL Inhibitors

| Compound | Assay Type | Parameter | Value (nM) | Reference(s) |

| VH032 | TR-FRET | Ki | 33.4 | |

| VH032 | FP | Ki | 142.1 | |

| VH032 | ITC | Kd | 185 | |

| VH298 | TR-FRET | IC50 | 44.0 | |

| VH298 | TR-FRET | Ki | 18.9 | |

| VH298 | FP | IC50 | 288.2 | |

| VH298 | FP | Ki | 110.4 | |

| VH298 | ITC | Kd | 80-90 |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Table 2: Cellular Activity of VHL Inhibitors

| Compound | Cell Line | Assay | Parameter | Value | Reference(s) |

| VH298 | Human Cell Lines | HIF-α accumulation | EC50 | ~100–200 nM | |

| VH032 | U87MG | Cell Viability | IC50 | 59.2 µM | |

| VH032 | U251 | Cell Viability | IC50 | 85.07 µM |

EC50: Half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound (using VH032/VH298 as examples).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the binding of VHL inhibitors to the VHL protein complex.

Figure 2: Workflow for a TR-FRET based VHL inhibitor binding assay.

Materials:

-

GST-tagged VCB protein complex (VHL, Elongin B, Elongin C)

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

BODIPY FL VH032 (fluorescent probe, acceptor fluorophore)

-

VHL inhibitor (e.g., VH032, VH298)

-

Assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

-

384-well low-volume assay plates

Procedure:

-

Prepare serial dilutions of the VHL inhibitor in DMSO.

-

Dispense the fluorescent probe (e.g., 4 nM BODIPY FL VH032) and the VHL inhibitor to the assay plate.

-

Add a mixture of the GST-VCB complex (e.g., 2 nM) and Tb-anti-GST antibody (e.g., 2 nM) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the normalized response against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Western Blot for HIF-1α Stabilization

This protocol is used to qualitatively and semi-quantitatively assess the stabilization of HIF-1α in cells treated with a VHL inhibitor.

Figure 3: Experimental workflow for Western blot analysis of HIF-1α stabilization.

Materials:

-

Cell line (e.g., HeLa, HFF)

-

VHL inhibitor (e.g., VH032, VH298)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2, DFO) as a positive control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies: anti-HIF-1α, anti-VHL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with the VHL inhibitor at various concentrations and time points (e.g., 100 µM VH298 for 24 hours). Include vehicle (DMSO) and positive (hypoxia) controls.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Immunoprecipitation of VHL

This protocol is used to assess the interaction between VHL and its binding partners, and how this is affected by VHL inhibitors.

Materials:

-

Treated cell lysates (as prepared for Western blotting)

-

Anti-VHL antibody or anti-HIF-1α antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer (e.g., Laemmli buffer)

Procedure:

-

Pre-clear the cell lysates by incubating with control IgG and protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HIF-1α) overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against VHL and HIF-1α.

HIF-1α Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.

Materials:

-

Cell line (e.g., HEK293T)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

VHL inhibitor

-

Luciferase assay reagent

Procedure:

-

Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

After transfection, treat the cells with the VHL inhibitor at various concentrations.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 for HIF-1α transcriptional activation.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the VHL inhibitor on cultured cells.

Materials:

-

Cell line of interest

-

VHL inhibitor

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the VHL inhibitor.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

VHL inhibitors such as VH032 and VH298 are powerful chemical probes for dissecting the complexities of the HIF signaling pathway. By providing a means to stabilize HIF-α in a controlled, oxygen-independent manner, these compounds enable researchers to investigate the downstream consequences of HIF activation in various cellular and disease contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists to effectively utilize these inhibitors in their research endeavors, ultimately contributing to a deeper understanding of hypoxia-related biology and the development of novel therapeutics.

References

- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

The Discovery and Development of Vhl-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Vhl-IN-1, a potent small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the experimental protocols used in its characterization, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to VHL and Its Role as a Therapeutic Target

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex. This complex is essential for cellular oxygen sensing and response. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor. This binding is dependent on the prolyl-hydroxylation of HIF-1α. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome. This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-response genes.

In many cancers, the VHL gene is mutated or inactivated, leading to the stabilization of HIF-1α even in the presence of oxygen.[1] This constitutive activation of the HIF pathway promotes tumor growth, angiogenesis, and metabolic reprogramming. Therefore, inhibiting the VHL/HIF-1α interaction with small molecules presents a promising therapeutic strategy for various diseases, including cancer and ischemia. This compound was developed as a potent inhibitor of this protein-protein interaction.

Discovery and Chemical Synthesis of this compound

This compound, also referred to as compound 30 in the scientific literature, was discovered through a structure-guided drug design approach. The development of this compound and its analogs, such as VH032 and VH298, has been a significant advancement in the field of targeted protein degradation, as these molecules form the basis for many Proteolysis Targeting Chimeras (PROTACs).

The chemical synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below, based on reported methodologies for similar VHL inhibitors.

Generalized Synthetic Workflow for this compound

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action of this compound

This compound functions by directly binding to the VHL protein at the same site that recognizes the hydroxylated HIF-1α. By occupying this binding pocket, this compound competitively inhibits the VHL/HIF-1α interaction. This prevents the VHL E3 ligase complex from ubiquitinating HIF-1α, leading to its stabilization and accumulation within the cell. The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.

VHL-HIF-1α Signaling Pathway and Inhibition by this compound

Caption: VHL/HIF-1α pathway and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related VHL inhibitors.

Table 1: Binding Affinity of this compound (Compound 30)

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 37 nM | Not Specified | [2] |

| Dissociation Constant (Kd) | < 40 nM | Fluorescence Polarization (FP) | [3] |

| Dissociation Constant (Kd) | < 40 nM | Surface Plasmon Resonance (SPR) | [3] |

Table 2: Comparative Binding Affinities of VHL Inhibitors

| Compound | IC50 (µM) | Kd (nM) | Method | Reference |

| This compound (Compound 30) | - | < 40 | FP, SPR | [3] |

| VH032 | - | 185 ± 7 | ITC | |

| VH298 | - | 288.2 | TR-FRET |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the VHL protein, allowing for the determination of binding affinity.

-

Principle: A small, fluorescently labeled peptide derived from HIF-1α (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL protein complex, its tumbling slows, and polarization increases. A competing inhibitor will displace the tracer, causing a decrease in polarization.

-

Materials:

-

VHL protein complex (VBC: VHL, Elongin B, Elongin C)

-

Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)

-

Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100)

-

Test compound (this compound)

-

384-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.

-

Add the VHL protein complex to the wells of the microplate.

-

Add the this compound dilutions to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

Add the fluorescently labeled HIF-1α peptide to all wells.

-

Incubate for an additional 1-2 hours at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization Assay Workflow

Caption: Workflow for the Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

-

Principle: The VHL protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized VHL causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

VHL protein complex

-

Running buffer (e.g., HBS-EP+)

-

Test compound (this compound)

-

-

Procedure:

-

Immobilize the VHL protein onto the sensor chip surface.

-

Inject a series of concentrations of this compound over the sensor surface and a reference surface.

-

Monitor the association and dissociation phases of the binding interaction.

-

Regenerate the sensor surface between injections.

-

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

HIF-1α Stabilization Assay (Western Blot)

This cellular assay determines the ability of this compound to stabilize HIF-1α in cells.

-

Principle: Cells are treated with this compound, and the levels of HIF-1α protein are measured by Western blotting. An increase in the HIF-1α band intensity compared to untreated cells indicates stabilization.

-

Materials:

-

Cell line (e.g., HeLa, RCC4)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

-

-

Data Analysis: The intensity of the HIF-1α bands is quantified and normalized to the loading control.

Conclusion

This compound is a potent and specific inhibitor of the VHL/HIF-1α protein-protein interaction. Its discovery and development have provided a valuable chemical probe to study the hypoxia signaling pathway and have paved the way for the development of novel therapeutics, including PROTACs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology and drug discovery.

References

- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Vhl-IN-1 in Renal Cell Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clear Cell Renal Cell Carcinoma (ccRCC) is fundamentally a disease of metabolic dysregulation, overwhelmingly initiated by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic event leads to the constitutive stabilization of Hypoxia-Inducible Factors (HIFs), master transcriptional regulators that orchestrate a pro-tumorigenic response, including angiogenesis, metabolic reprogramming, and cell proliferation. The VHL-HIF axis is therefore a paramount target for therapeutic intervention. While much focus has been placed on inhibiting the primary oncogenic driver, HIF-2α, the role of its counterpart, HIF-1α, remains complex and context-dependent.

This technical guide focuses on Vhl-IN-1 , a potent and specific small-molecule inhibitor of the VHL E3 ubiquitin ligase. By binding directly to VHL, this compound prevents the recognition and subsequent proteasomal degradation of HIF-1α, leading to its stabilization and transcriptional activation.[1][2] As a well-characterized chemical probe, this compound provides researchers with a powerful tool to dissect the specific functions of the VHL-HIF-1α axis, distinguish its effects from those of HIF-2α, and explore its potential therapeutic relevance in renal cell carcinoma. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and the critical signaling pathways involved.

The VHL-HIF Axis in Renal Cell Carcinoma

In normal cells under oxygen-replete (normoxic) conditions, the VHL protein is a key component of an E3 ubiquitin ligase complex. This complex recognizes specific proline-hydroxylated residues on HIF-α subunits (both HIF-1α and HIF-2α), marking them for rapid ubiquitination and degradation. In over 90% of ccRCC cases, the VHL gene is inactivated, disabling this critical oxygen-sensing machinery.[3] Consequently, HIF-α subunits are no longer degraded; they accumulate, translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and activate a broad array of target genes.[4]

While both HIF-1α and HIF-2α are stabilized, they have distinct and sometimes opposing roles in ccRCC. HIF-2α is widely regarded as the primary oncogenic driver, promoting cell proliferation and angiogenesis.[5] In contrast, HIF-1α is thought to primarily regulate metabolic genes, and its role in established ccRCC is considered to be less critical for tumor growth, and in some contexts, it may even have tumor-suppressive functions. This dichotomy makes the selective modulation of each pathway a critical research goal.

This compound: A Specific Modulator of the VHL-HIF-1α Axis

This compound (also known as compound 30) is a potent small-molecule inhibitor of the VHL protein. It was developed through a structure-guided design process to bind with high affinity to the HIF-α binding pocket on the VHL protein surface.

Mechanism of Action

By occupying the binding site on VHL, this compound physically blocks the interaction between VHL and hydroxylated HIF-1α. This prevents the E3 ligase complex from ubiquitinating HIF-1α, leading to its escape from proteasomal degradation. The stabilized HIF-1α protein then accumulates and becomes transcriptionally active, even under normoxic conditions. The primary utility of this compound is as a chemical tool to induce a specific HIF-1α-driven phenotype, allowing for precise investigation of its downstream consequences.

Quantitative Data

This compound has been characterized using multiple biophysical and cellular assays, demonstrating its high affinity for VHL and potent cellular activity.

Table 1: Quantitative Profile of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | < 40 nM | Fluorescence Polarization (FP) | |

| Dissociation Constant (Kd) | < 40 nM | Surface Plasmon Resonance (SPR) |

| Cellular Activity | Potent HIF-1α Stabilization | HRE-Luciferase Reporter Assay | |

Table 2: Comparative Binding Affinities of Common VHL Ligands

| Compound | Binding Affinity (Kd) | Method |

|---|---|---|

| This compound | 37 nM | FP / SPR |

| VH298 | 80 - 90 nM | ITC, FP |

| VH032 | 185 nM | ITC |

Experimental Protocols for this compound Characterization

The following protocols outline key experiments for validating the activity of this compound or similar VHL inhibitors in a research setting.

Biophysical Binding Assay (Surface Plasmon Resonance)

This assay quantifies the direct binding interaction between the inhibitor and the VHL protein complex in real-time.

-

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound for the VHL-ElonginB-ElonginC (VBC) complex.

-

Materials:

-

Purified, biotinylated VBC protein complex.

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., Series S Sensor Chip CAP).

-

This compound dissolved in appropriate buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

-

Protocol:

-

Immobilization: Immobilize the biotinylated VBC complex onto the surface of a streptavidin-coated sensor chip.

-

Binding Analysis: Inject a series of concentrations of this compound (e.g., a 3-fold dilution series from 1000 nM to 1.37 nM) over the chip surface at a constant flow rate.

-

Data Acquisition: Monitor the change in response units (RU) in real-time during the association and dissociation phases.

-

Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of buffer with high salt or low pH) to remove the bound compound and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the kinetic (ka, kd) and affinity (Kd) constants.

-

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay visually confirms that this compound treatment leads to the accumulation of HIF-1α protein in cells.

-

Objective: To detect the stabilization of HIF-1α protein in RCC cells following treatment with this compound.

-

Materials:

-

RCC cell line (e.g., RCC4, A498, or Caki-1; note: 786-O cells are HIF-1α deficient and would serve as a negative control).

-

This compound stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

-

Protocol:

-

Cell Culture: Plate RCC cells and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 4-8 hours). Include a positive control such as cobalt chloride (CoCl2) or deferoxamine (DFO).

-

Lysis: Wash cells with cold PBS and lyse immediately on ice. Scrape cells, collect lysate, and clarify by centrifugation. Note: HIF-1α has a very short half-life; rapid processing is critical.

-

Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize bands using an ECL substrate and imaging system. Increased band intensity at ~116 kDa for HIF-1α in treated samples indicates stabilization.

-

HIF-1α Transcriptional Activity Assay (Luciferase Reporter)

This functional assay quantifies the downstream consequence of HIF-1α stabilization.

-

Objective: To measure the dose-dependent increase in HIF-1α transcriptional activity induced by this compound.

-

Materials:

-

Cell line (e.g., HeLa, U2OS, or an RCC line) stably or transiently transfected with a Hypoxia-Responsive Element (HRE)-luciferase reporter plasmid.

-

This compound stock solution.

-

Luciferase assay reagent (e.g., ONE-Glo or Dual-Luciferase system).

-

Luminometer.

-

-

Protocol:

-

Cell Plating: Seed the HRE-reporter cell line into a 96-well white, clear-bottom plate.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a known activator (positive control) for an extended period (e.g., 24-32 hours).

-

Lysis and Luminescence Reading: Add the luciferase assay reagent directly to the wells, incubate as per the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Analysis: Normalize the data (e.g., to a co-transfected control reporter or total protein) and plot the fold-change in luciferase activity versus compound concentration to generate a dose-response curve and determine the EC50.

-

Integrated Research Workflow and Future Directions

This compound serves as a critical tool for investigating the VHL-HIF-1α pathway. A logical workflow allows researchers to systematically characterize its effects, particularly in the context of renal cell carcinoma.

Future Directions:

The primary publication on this compound did not report its effects in RCC cell lines. Therefore, a significant opportunity exists to:

-

Profile this compound in a panel of RCC cell lines: Characterize its effect on HIF-1α stabilization and downstream gene expression in VHL-mutant lines that express HIF-1α (e.g., RCC4, Caki-1) versus those that do not (e.g., 786-O).

-

Investigate Phenotypic Consequences: Use this compound to determine the specific impact of HIF-1α stabilization on ccRCC cell proliferation, metabolism, migration, and sensitivity to standard-of-care therapies like tyrosine kinase inhibitors or immunotherapy.

-

Explore as a PROTAC Component: As a high-affinity VHL ligand, this compound is an excellent candidate for incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of novel therapeutic targets in RCC and other cancers.

By providing a means to selectively activate HIF-1α signaling, this compound is an invaluable asset for the research community to clarify the intricate biology of the VHL pathway and uncover new therapeutic vulnerabilities in renal cell carcinoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vhl deletion in renal epithelia causes HIF-1α-dependent, HIF-2α-independent angiogenesis and constitutive diuresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Vhl-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vhl-IN-1 is a potent and specific inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Under normal oxygen conditions (normoxia), the VHL protein complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation. By inhibiting VHL, this compound stabilizes HIF-1α, leading to its accumulation and the subsequent transcriptional activation of HIF-1α target genes. These genes play crucial roles in various cellular processes, including angiogenesis, glucose metabolism, and cell survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the HIF-1α signaling pathway.

Mechanism of Action

Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification allows the VHL E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This compound competitively binds to the substrate recognition pocket of VHL, preventing its interaction with hydroxylated HIF-1α. This inhibition of VHL activity leads to the stabilization and accumulation of HIF-1α, even in the presence of oxygen, thereby activating downstream signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (Kd) | 37 nM[1] | In vitro binding assay | This value indicates a high affinity of this compound for the VHL protein. |

| Recommended Starting Concentration Range | 100 nM - 10 µM | Varies | A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. |

| Recommended Incubation Time | 4 - 24 hours | Varies | A time-course experiment is recommended to determine the optimal duration of treatment. |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

Protocol:

-

Stock Solution (10 mM):

-

Prepare the stock solution in a sterile environment, such as a laminar flow hood.

-

Calculate the required amount of DMSO to dissolve the this compound powder to a final concentration of 10 mM.

-

Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.

-

Gently vortex or pipette to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration.

-

It is recommended to perform serial dilutions to ensure accuracy.

-

The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Cell Culture and Treatment

Recommended Cell Lines:

-

VHL-deficient Renal Cell Carcinoma (RCC) cell lines: 786-O, A498. These cells have a constitutively active HIF pathway due to the absence of functional VHL and are excellent models to study the effects of VHL inhibition.

-

VHL-reconstituted RCC cell lines: 786-O cells stably expressing wild-type VHL. These serve as a crucial control to demonstrate the VHL-dependent effects of the inhibitor.

-

Other cell lines: HeLa, HEK293, and other cell lines that express functional VHL can also be used to study the induction of the HIF-1α pathway.

Protocol:

-

Culture the chosen cell line in the recommended medium and conditions until they reach the desired confluency (typically 70-80%).

-

Aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours).

Western Blot for HIF-1α Stabilization

This protocol is designed to detect the accumulation of HIF-1α protein in the nucleus following this compound treatment.

Materials:

-

Phosphate-buffered saline (PBS)

-

Nuclear extraction buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS.

-

Perform nuclear extraction according to a standard protocol. It is crucial to work quickly and keep samples on ice to prevent HIF-1α degradation.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an 8% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

A loading control, such as Lamin B1 for nuclear extracts, should be used to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the mRNA levels of HIF-1α target genes, such as VEGF and GLUT1 (gene name SLC2A1).

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (VEGF, SLC2A1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

After treatment, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with the appropriate primers and master mix.

-

Run the qPCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

MTT or resazurin reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak HIF-1α band in Western blot | HIF-1α degradation during sample preparation. | Work quickly on ice, use fresh protease inhibitors, and consider using a proteasome inhibitor (e.g., MG132) as a positive control. |

| Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions. | |

| Low abundance of HIF-1α in the chosen cell line. | Use a positive control cell line known to express HIF-1α or induce hypoxia (1% O2) as a positive control. | |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. |

| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |

| Inconsistent qPCR results | Poor RNA quality or quantity. | Ensure high-quality RNA extraction and accurate quantification. |

| Inefficient primers. | Validate primer efficiency before use. | |

| High variability in cell viability assay | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |

For research use only. Not for use in diagnostic procedures.

References

Vhl-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Vhl-IN-1, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, in experimental settings. This compound acts as a stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α), offering a valuable tool for studying the VHL-HIF signaling pathway and its role in various physiological and pathological processes.

Product Information and Properties

This compound, also known as compound 30, is a high-affinity inhibitor of the VHL E3 ubiquitin ligase with a dissociation constant (Kd) of 37 nM.[1] By binding to VHL, it prevents the recognition and subsequent proteasomal degradation of hydroxylated HIF-1α, leading to its accumulation and the activation of downstream hypoxic responses.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Synonyms | Compound 30 | [1] |

| CAS Number | 2862557-93-9 | |

| Molecular Formula | C₂₇H₃₀FN₅O₄ | |

| Molecular Weight | 507.56 g/mol | |

| Binding Affinity (Kd) | 37 nM | [1] |

| Mechanism of Action | Inhibits VHL-HIF-1α interaction, stabilizing HIF-1α | [1] |

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

Table 2: this compound Solubility

| Solvent | Solubility |

| DMSO | ≥ 30 mg/mL |

| DMF | ~20 mg/mL |

| Ethanol | ~20 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL |

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 5.08 mg per 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex or sonicate the solution gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

-

Storage:

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

Protect from light and moisture.

-

In Vitro Experimental Protocols

Cell Culture and Treatment

This compound can be used to treat a wide variety of cell lines to study the effects of HIF-1α stabilization.

Protocol 2: General Cell Treatment with this compound

-

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

-

Procedure:

-

Plate cells at the desired density and allow them to adhere and grow overnight.

-

On the day of treatment, thaw the this compound stock solution at room temperature.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired duration of the experiment (e.g., 4, 8, 16, 24 hours).

-

HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of HIF-1α stabilization in cells treated with this compound using Western blotting.

Workflow for HIF-1α Stabilization Assay

Caption: Workflow for assessing HIF-1α stabilization.

Protocol 3: Western Blot for HIF-1α

-

Materials:

-

Treated and control cells from Protocol 2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for a loading control to ensure equal protein loading.

-

Cytotoxicity Assay

It is important to determine the cytotoxic potential of this compound in the cell line of interest to establish a suitable working concentration range.

Protocol 4: MTT or CellTiter-Glo® Assay

-

Materials:

-

Cells of interest

-

96-well plates

-

This compound stock solution

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vivo Experimental Protocols

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Formulation for In Vivo Administration

The following are example formulations that have been used for other VHL inhibitors and may be adapted for this compound. The optimal formulation should be determined empirically.

Table 3: Example Formulations for In Vivo Use

| Formulation | Components |

| Option 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| Option 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |

| Option 3 | 10% DMSO, 90% Corn Oil |

Protocol 5: Preparation of an In Vivo Formulation

-

Materials:

-

This compound

-

Solvents as per the chosen formulation

-

Sterile tubes and syringes

-

-

Procedure:

-

Dissolve this compound in DMSO first.

-

Add the other solvents sequentially, mixing well after each addition.

-

Sonication or gentle heating may be used to aid dissolution.

-

The final solution should be clear.

-

In Vivo Administration

The route of administration and dosage will depend on the animal model and the experimental goals. For similar VHL inhibitors like VH298, local injection has been used in wound healing models. Systemic administration routes like intraperitoneal (i.p.) or oral (p.o.) gavage may also be considered.

Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo study.

Protocol 6: General In Vivo Administration (Example)

-

Animals:

-

Select an appropriate animal model (e.g., nude mice for xenograft studies).

-

-

Dosage and Administration:

-

The optimal dose needs to be determined through dose-ranging studies. Based on in vitro potency, a starting dose in the range of 10-50 mg/kg could be considered.

-

Administer the formulated this compound or vehicle control via the chosen route (e.g., i.p. injection).

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity.

-

Measure relevant parameters such as tumor volume, body weight, or specific biomarkers.

-

-

Pharmacodynamic Assessment:

-

At the end of the study, collect tissues of interest to assess the in vivo target engagement, for example, by measuring HIF-1α levels via Western blot or immunohistochemistry.

-

Signaling Pathway

This compound modulates the VHL-HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which allows it to be recognized by the VHL E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. This compound binds to VHL and blocks its interaction with hydroxylated HIF-1α, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

VHL-HIF-1α Signaling Pathway

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Vhl-IN-1 in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design.[3] Vhl-IN-1 is a potent and specific ligand for VHL, making it an essential building block for the construction of effective VHL-based PROTACs. These application notes provide a comprehensive guide to utilizing this compound in the design and evaluation of PROTACs, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: VHL-based PROTACs

VHL-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex.[4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of additional target protein molecules.

Caption: Mechanism of VHL-based PROTAC action.

Quantitative Data for this compound and a Representative PROTAC

For the purpose of these application notes, we will use "this compound" as a representative high-affinity VHL ligand and "PROTAC-X" as a hypothetical PROTAC constructed using this compound to target a protein of interest (POI). The following tables summarize the key quantitative data for these molecules.

Table 1: Binding Affinity of this compound to VHL

| Ligand | Assay Type | Binding Affinity (Kd) to VHL |

| This compound | Isothermal Titration Calorimetry (ITC) | 150 nM |

| This compound | Surface Plasmon Resonance (SPR) | 185 nM |

Table 2: In Vitro Degradation Profile of PROTAC-X in a Relevant Cell Line

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| PROTAC-X | POI | Cancer Cell Line A | 50 nM | >95% |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Table 3: In Vivo Pharmacodynamic Properties of PROTAC-X in a Mouse Xenograft Model

| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor |

| PROTAC-X | Nude mice with Cancer Cell Line A xenografts | 50 mg/kg, oral, once daily | 75% | >90% |

Key Experimental Protocols

Detailed methodologies for the essential experiments in the development and characterization of a this compound-based PROTAC are provided below.

VHL Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol describes the determination of the binding affinity of this compound to the VHL E3 ligase complex (VHL/Elongin B/Elongin C).

Caption: Isothermal Titration Calorimetry workflow.

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex

-

This compound

-

ITC instrument

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)

Procedure:

-

Prepare a 10 µM solution of the VCB complex in ITC buffer.

-

Prepare a 100 µM solution of this compound in the same ITC buffer.

-

Degas both solutions for 10 minutes.

-

Load the VCB complex solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters: 25°C, 20 injections of 2 µL each, with a 150-second spacing between injections.

-

Perform the titration.

-

Analyze the resulting data using the instrument's software to fit a binding model and determine the dissociation constant (Kd).

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the characterization of the ternary complex formed between the VCB complex, PROTAC-X, and the target protein (POI).

Caption: Surface Plasmon Resonance workflow.

Materials:

-

Purified VCB complex

-

Purified POI

-

PROTAC-X

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.

-